molecular formula Cl6Na2Pd-4 B1598818 Sodium chloropalladate CAS No. 53823-60-2

Sodium chloropalladate

Cat. No. B1598818
CAS RN: 53823-60-2
M. Wt: 365.1 g/mol
InChI Key: GYMWIUOUHWSDEO-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium chloropalladate, also known as Sodium tetrachloropalladate(II), is an inorganic compound with the chemical formula Na2PdCl4 . It appears as a brown or brown-green powder .


Synthesis Analysis

Sodium tetrachloropalladate and similar alkali metal salts can be prepared by reacting palladium(II) chloride with the appropriate alkali metal chloride in aqueous solution . Palladium(II) chloride is insoluble in water, whereas the product dissolves .


Molecular Structure Analysis

The molecular formula of Sodium chloropalladate is Cl4NaPd . The compound crystallizes from water as a trihydrate (Na2PdCl4·3H2O), which is the commercially available form .


Chemical Reactions Analysis

Sodium chloropalladate can undergo various reactions. For instance, it has been shown to be involved in the isomerization of olefins . Chloropalladate solutions are standard intermediates in palladium refining .


Physical And Chemical Properties Analysis

Sodium chloropalladate has a molar mass of 271.21 and a density of 2.52 at 20℃ . It is soluble in water . The compound is sensitive and hygroscopic, and it should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Chemical Reactions and Complex Formation

Sodium chloropalladate is involved in intricate chemical reactions, particularly in the formation of σ-bonded complexes. A study by Kasahara, Tanaka, and Izumi (1969) demonstrated the reaction of sodium tetrachloropalladate(II) with 2-vinylpyridine, resulting in the formation of various dipalladium(II) complexes. These complexes, characterized by covalent metal-carbon bonding, highlight the compound's role in facilitating unique chemical synthesis and complex formation processes, contributing significantly to the field of coordination chemistry and material science (Kasahara, Tanaka, & Izumi, 1969).

Allergic Reactions and Testing

The accuracy of patch testing for palladium allergy is crucial for diagnosing and managing allergic reactions. Thyssen, Menné, and Johansen (2011) discussed the potential underestimation of palladium allergy prevalence due to the use of inadequate test allergens. They suggested that sodium tetrachloropalladate may be superior to palladium dichloride for patch testing, indicating the importance of selecting the appropriate compound for accurate diagnosis and research in dermatology and allergology (Thyssen, Menné, & Johansen, 2011).

Environmental and Safety Considerations

Research into the environmental and safety implications of chemicals like sodium chloropalladate is essential for their responsible use. Karlsson and Cornell (2016) reviewed the selectivity between oxygen and chlorine evolution in processes like chlor-alkali and chlorate production, where sodium chloropalladate might play a role. Understanding these processes is vital for improving energy efficiencies and minimizing unwanted by-products, contributing to safer and more sustainable industrial practices (Karlsson & Cornell, 2016).

Safety and Hazards

Sodium chloropalladate is an irritant and poses risks to eyes and skin . Safety measures include not breathing in the dust, avoiding contact with skin and eyes, and wearing suitable gloves and eye/face protection . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice .

Future Directions

Sodium chloropalladate has potential applications in various fields. For instance, it has been used in a promising process for the recovery of precious metals using supercritical carbon dioxide and CO2-soluble complexing polymers for palladium extraction from supported catalysts . This sustainable process could be a part of a circular economy process around palladium, which is essential for both economic and environmental reasons .

properties

IUPAC Name

disodium;hexachloropalladium(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPXZVAWLYQAF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl6Na2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium chloropalladate

Q & A

Q1: What is the role of sodium chloropalladate in organic synthesis, particularly involving alkenes?

A1: Sodium chloropalladate(II) functions as a catalyst in various organic reactions. Research shows its ability to induce olefin isomerization []. This process involves the stepwise movement of hydrogen atoms on the alkene, leading to the formation of different olefin isomers. [] demonstrated this mechanism by analyzing the isomerization products of selectively deuterium-labeled olefins using techniques like vapor phase chromatography and NMR. Additionally, sodium chloropalladate(II) is a key component in the palladium-catalyzed phenylation of alkenes using sodium tetraphenylborate [].

Q2: How does sodium chloropalladate(II) interact with allyl chloride in the presence of other reagents like carbon monoxide and primary amines?

A2: Sodium chloropalladate(II) facilitates the simultaneous formation of isocyanates and π-allylpalladium chloride from a reaction mixture containing allyl chloride, a primary amine, and carbon monoxide []. While the specific mechanism is not detailed in the abstract, this reaction highlights the versatile reactivity of sodium chloropalladate(II) in multi-component organic synthesis.

Q3: Are there any studies on the potential environmental impacts of using sodium chloropalladate?

A3: One study investigated the formation of fine solid particles from aqueous sodium chloropalladate solutions upon exposure to gamma-ray irradiation []. While this research doesn't directly address environmental impacts, it explores the behavior of sodium chloropalladate under specific conditions, which could be relevant for understanding its fate and potential environmental effects after use in various applications.

Q4: Beyond olefin isomerization, are there other examples of sodium chloropalladate's use as a catalyst in organic reactions?

A4: Sodium chloropalladate exhibits catalytic activity in reactions beyond olefin isomerization. For example, it can catalyze the carbonylation of sodium tetraphenylborate in the presence of carbon monoxide, yielding benzophenone and methyl benzoate []. This reaction highlights sodium chloropalladate's utility in incorporating carbon monoxide into organic molecules, a valuable transformation in synthetic chemistry.

Q5: Does the reaction of sodium chloropalladate(II) with unsaturated ketones lead to different outcomes compared to simple alkenes?

A5: Yes, research indicates a distinct behavior when sodium chloropalladate(II) reacts with unsaturated ketones. For instance, with 1-hexen-5-one, it forms a π-allyl complex, ([MeCH=CH=CHC(O)Me]PdCl) []. This complex readily undergoes typical bridge-cleavage reactions with ligands like pyridine and triphenylphosphine. This contrasts with the reaction of sodium chloropalladate(II) with simple alkenes, where olefin isomerization is observed. This difference highlights the influence of functional groups on the reactivity of substrates towards sodium chloropalladate(II).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.